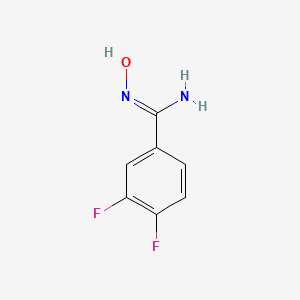

3,4-二氟苯甲酰胺肟

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

3,4-Difluorobenzamidoxime is a chemical compound that may be of interest in various fields of chemistry and materials science due to its difluorinated aromatic structure. Difluorinated compounds have unique properties that make them valuable in pharmaceuticals, agrochemicals, and materials science.

Synthesis Analysis

The synthesis of difluorinated aromatic compounds can be complex, involving multiple steps to introduce fluorine atoms or functional groups into the aromatic ring. For example, the synthesis of difluorobenzonitriles, which might share some synthetic pathways with 3,4-Difluorobenzamidoxime, can be achieved through amidation, dehydration, and fluorination of dichlorobenzoyl chloride (Cheng Zhi-ming, 2006). This suggests that a similar approach could be applied to synthesize 3,4-Difluorobenzamidoxime, starting from suitable precursors and utilizing strategic fluorination and functionalization steps.

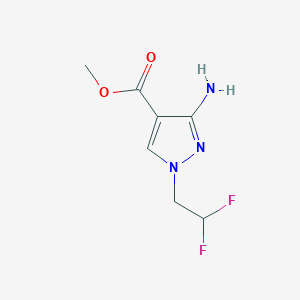

Molecular Structure Analysis

Molecular structure analysis of difluorinated compounds like 3,4-Difluorobenzamidoxime can be performed using techniques such as NMR, IR, and HRMS. These techniques provide information on the electronic environment of atoms, molecular geometry, and the presence of specific functional groups. For instance, the structural determination of related difluorinated compounds has been achieved using IR, NMR, and HRMS, providing detailed insights into their molecular framework (Mingguang Zhang et al., 2017).

Chemical Reactions and Properties

Difluorinated compounds, including 3,4-Difluorobenzamidoxime, can participate in various chemical reactions due to their reactive functional groups and the presence of fluorine atoms. These reactions can include nucleophilic substitutions, cycloadditions, and electrophilic aromatic substitutions. The introduction of fluorine atoms into organic compounds often alters their chemical reactivity, potentially leading to increased stability or reactivity towards certain reagents or conditions. For example, the use of difluorocarbene as a building block for consecutive bond-forming reactions demonstrates the versatility of difluorinated compounds in synthesis (A. Dilman & V. Levin, 2018).

科学研究应用

- 药物开发: 药物化学家正在探索其作为药物候选物支架的潜力。 氟原子的引入增强了亲脂性和代谢稳定性,使其成为药物优化的一种有吸引力的修饰方法 .

有机合成与药物化学

氟化反应

催化和过渡金属配合物

材料科学与含氟聚合物

安全和危害

属性

IUPAC Name |

3,4-difluoro-N'-hydroxybenzenecarboximidamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6F2N2O/c8-5-2-1-4(3-6(5)9)7(10)11-12/h1-3,12H,(H2,10,11) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OGCLGUHODKKLSH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1C(=NO)N)F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=C(C=C1/C(=N/O)/N)F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6F2N2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

172.13 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-(benzo[d][1,3]dioxol-5-yl)-2-(1,2-dimethyl-1H-indol-3-yl)-2-oxoacetamide](/img/structure/B2494929.png)

![6-Amino-5-[(3-methoxypropyl)amino]-1-(2-methylpropyl)-1,2,3,4-tetrahydropyrimidine-2,4-dione](/img/structure/B2494931.png)

![1-(2-chlorobenzyl)-3-(4-fluorophenyl)-7,9-dimethyl-7,9-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(1H,4H)-dione](/img/structure/B2494932.png)

![Ethyl 3-[(dimethylamino)methyl]-1-methylpyrazole-4-carboxylate](/img/structure/B2494944.png)

![(5-methylthiophen-2-yl)((5R,8S)-6,7,8,9-tetrahydro-5H-5,8-epiminocyclohepta[d]pyrimidin-10-yl)methanone](/img/structure/B2494947.png)

![Rac-(1R,5S,6R)-3-[(9H-FLUOREN-9-YLMETHOXY)CARBONYL]-3-AZABICYCLO[3.1.0]HEXANE-6-CARBOXYLIC ACID](/img/structure/B2494949.png)

![N-(6-Oxaspiro[4.5]decan-9-yl)prop-2-enamide](/img/structure/B2494950.png)

![N-(1-Cyano-1-cyclopropylethyl)-2-(1-thia-4-azaspiro[5.5]undecan-4-yl)acetamide](/img/structure/B2494952.png)